2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: is a complex organic compound that features a fluorophenyl group, a thiophen-3-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenyl Thioether: The initial step involves the reaction of 4-fluorothiophenol with an appropriate halogenated ethanone derivative under basic conditions to form the fluorophenyl thioether.
Piperidine Derivatization: The next step involves the reaction of the fluorophenyl thioether with a piperidine derivative that has been functionalized with a thiophen-3-yloxy group. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: can be compared with other compounds that have similar structural features:
Similar Compounds: Compounds such as 2-((4-Chlorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone and 2-((4-Bromophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone.
Uniqueness: The presence of the fluorophenyl group in imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S2/c18-13-1-3-16(4-2-13)23-12-17(20)19-8-5-14(6-9-19)21-15-7-10-22-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKCRTSVGYRLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.